molecular formula C21H23Cl2NO6 B1143217 Clevidipine CAS No. 166432-28-6

Clevidipine

カタログ番号: B1143217
CAS番号: 166432-28-6
分子量: 456.3 g/mol
InChIキー: KPBZROQVTHLCDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生物活性

Clevidipine is a novel, intravenous dihydropyridine calcium channel blocker primarily used for the management of acute hypertension, particularly in perioperative settings. Its rapid onset and short half-life make it a unique option for clinicians aiming to achieve tight blood pressure control. This article delves into the biological activity of this compound, exploring its pharmacodynamics, pharmacokinetics, safety profile, and efficacy based on diverse research findings.

Pharmacodynamics

This compound functions by selectively relaxing smooth muscle cells in small arteries, leading to arterial dilation without significantly affecting central venous pressure or cardiac output. This mechanism is attributed to its ability to inhibit the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes, thereby reducing contractility and promoting vasodilation .

Key Pharmacodynamic Properties:

  • Class : Dihydropyridine calcium channel blocker.
  • Mechanism : Inhibits calcium influx, resulting in vasodilation.
  • Onset of Action : Rapid (within minutes).
  • Half-Life : Approximately 1 minute due to rapid hydrolysis by esterases in blood and extravascular tissues .

Pharmacokinetics

The pharmacokinetic profile of this compound demonstrates its rapid metabolism and elimination. Studies indicate that this compound has a triphasic elimination pattern with a significant portion of the drug cleared during the initial phase. The half-life varies across species, with values reported as follows:

  • Human : 5.8 minutes (normal pseudocholinesterase activity), 9 minutes (deficient activity).
  • Dog : 15.7 minutes.
  • Rat : 0.6 minutes .

Table 1: this compound Half-Life Across Species

SpeciesHalf-Life (minutes)
Human5.8 (normal) / 9 (deficient)
Dog15.7
Rat0.6

Safety Profile

This compound has been evaluated in numerous clinical trials for safety and tolerability. The ESCAPE trials, which focused on patients undergoing cardiac surgery, demonstrated that this compound was well-tolerated with a safety profile comparable to other antihypertensives like nitroglycerin and sodium nitroprusside .

Common Adverse Events (AEs):

In the ESCAPE-1 and ESCAPE-2 studies, common AEs reported included:

  • Hypotension
  • Headache
  • Nausea
  • Vomiting

These events were generally mild and transient, with no significant differences in serious AEs between this compound and comparator agents .

Efficacy Studies

This compound has shown significant efficacy in managing acute hypertension. In the ECLIPSE trials, this compound was compared with nitroglycerin and sodium nitroprusside for perioperative blood pressure control.

Key Findings from ECLIPSE Trials:

  • Treatment Success Rate : 92.5% of patients achieved a ≥15% reduction in systolic blood pressure within 30 minutes of administration.
  • Comparison with Other Agents : this compound was more effective than nitroglycerin (P=0.0006) and sodium nitroprusside (P=0.003) in maintaining blood pressure within a predefined range .

Table 2: Efficacy Outcomes of this compound vs Comparators

Outcome MeasureThis compoundNitroglycerinSodium Nitroprusside
Treatment Success Rate92.5%N/AN/A
Incidence of Myocardial InfarctionSimilarSimilarHigher
Blood Pressure ControlSuperiorInferiorInferior

Case Studies

Several case studies have highlighted the practical application of this compound in clinical settings:

  • Case Study - Cardiac Surgery :
    A study involving patients undergoing coronary artery bypass grafting found that this compound effectively controlled perioperative hypertension without increasing adverse events compared to traditional agents .
  • Case Study - Intracerebral Hemorrhage :
    In a cohort of patients with intracerebral hemorrhage, this compound was utilized to manage severe hypertension effectively while minimizing fluctuations in blood pressure .

特性

IUPAC Name

5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBZROQVTHLCDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6057661
Record name Clevidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, clevidipine inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue.
Record name Clevidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04920
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

167221-71-8
Record name 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, 3-methyl 5-[(1-oxobutoxy)methyl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167221-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clevidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04920
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clevidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6057661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLEVIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19O2GP3B7Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。